N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzofuran-2-carboxamide
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Overview
Description
The compound “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide”, has been studied. The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
Rilmazafone, a compound with a similar structure, is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, “2-CHLORO-N-(4-{4-[(2-CHLOROBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE”, is 477.351 .Scientific Research Applications
- Application : The synthesized compound 4-chloro-2-nitroaniline (4Cl2NA) has been developed into a non-centrosymmetric space group organic NLO single crystal. Researchers grew 4Cl2NA using the slow evaporation method at 40 °C. The crystal structure was monoclinic with the Pc space group, as confirmed by single-crystal XRD analysis. Its optical properties were evaluated through UV–Visible spectral analysis, and its NLO second harmonic generation efficiency was tested using the Kurtz Perry powder method .
- Application : A group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes this compound, exhibits anti-inflammatory activity. Their inhibition range (25–86%) compares favorably with diclofenac sodium, a reference drug .
- Application : High-performance liquid chromatography (HPLC) methods have been developed to quantify genotoxic impurities in lorazepam. This includes 4-chloroaniline and related compounds, such as 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide .
- Application : Researchers have characterized the grown 4Cl2NA crystal through various techniques. These include FTIR and FT-Raman spectral analysis for identifying functional groups, UV–Visible spectral analysis for optical properties, and thermal and mechanical analyses. The crystal was found to be thermally stable up to 115 °C and had a soft mechanical work hardness coefficient .
- Application : The 4Cl2NA molecule contains both intra- and intermolecular strong hydrogen bonding interactions. Understanding these interactions contributes to crystal engineering and material design .
- Application : In the title compound, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings exhibit specific inclinations relative to the mean plane through the acetamide group .
Nonlinear Optical (NLO) Single Crystals
Anti-Inflammatory Activity
Quantification of Genotoxic Impurities
Physiochemical Characterization Studies
Intermolecular Hydrogen Bonding Interactions
Structural Conformation Analysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-14-9-10-18(16(12-14)21(26)15-6-2-3-7-17(15)24)25-22(27)20-11-13-5-1-4-8-19(13)28-20/h1-12H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBOJXAMVUYHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzofuran-2-carboxamide |
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